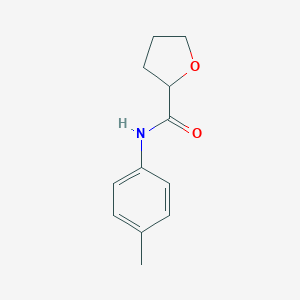![molecular formula C30H36N2O2 B311828 4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylphenyl]benzamide](/img/structure/B311828.png)
4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylphenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylphenyl]benzamide is a complex organic compound with the molecular formula C29H34N2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylphenyl]benzamide typically involves multiple steps. One common method includes the acylation of 4-tert-butylbenzoyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylphenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylphenyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylphenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butylbenzoyl chloride
- 4-tert-butylbenzoic acid
- 4-tert-butylbenzyl chloride
Uniqueness
4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylphenyl]benzamide is unique due to its specific structural features, such as the presence of multiple tert-butyl groups and benzamide functionalities.
Properties
Molecular Formula |
C30H36N2O2 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylphenyl]benzamide |
InChI |
InChI=1S/C30H36N2O2/c1-19-17-25(31-27(33)21-9-13-23(14-10-21)29(3,4)5)26(18-20(19)2)32-28(34)22-11-15-24(16-12-22)30(6,7)8/h9-18H,1-8H3,(H,31,33)(H,32,34) |
InChI Key |
MCDHKWFLJWISQK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)NC(=O)C2=CC=C(C=C2)C(C)(C)C)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC1=CC(=C(C=C1C)NC(=O)C2=CC=C(C=C2)C(C)(C)C)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


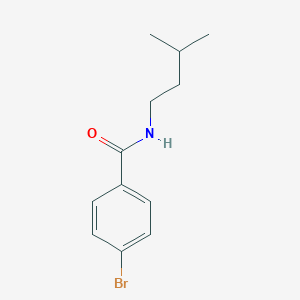
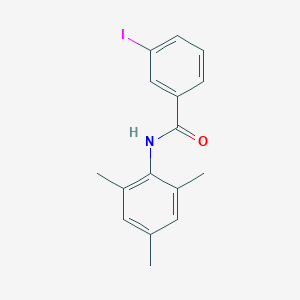
amine](/img/structure/B311749.png)

![4-(dimethylamino)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B311751.png)
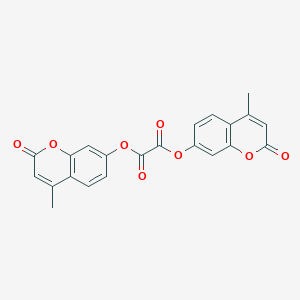
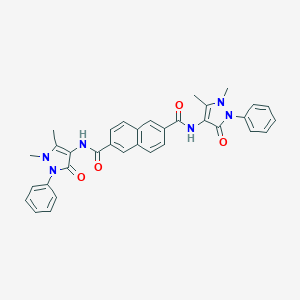
![2-oxo-N-[7-(pyruvoylamino)-3H-phenoxazin-3-ylidene]propanamide](/img/structure/B311759.png)
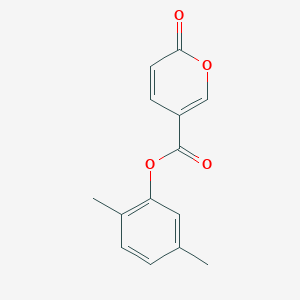
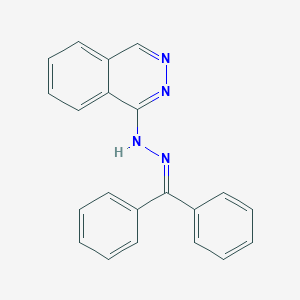
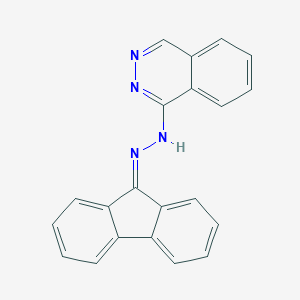
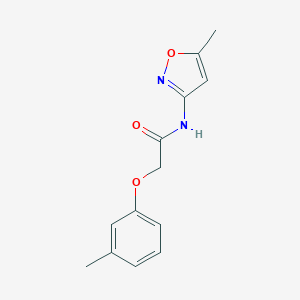
![Methyl 4-[(3-iodobenzoyl)amino]benzoate](/img/structure/B311765.png)
